Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-, also known as 4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)aniline, is a synthetic organic compound characterized by its unique molecular structure and properties. This compound contains a trifluoromethyl group, which is known for enhancing the pharmacological activity of various drugs. The compound's IUPAC name reflects its complex structure, which includes a piperazine moiety and a trifluoromethyl group attached to a benzene ring.
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- is classified as an aromatic amine due to the presence of an amine group attached to a benzene ring. It is also categorized as a trifluoromethyl-substituted aromatic compound, which is often explored for its potential biological activities.
The synthesis of benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- typically involves multiple steps that integrate the formation of the piperazine ring with the introduction of the trifluoromethyl group.
The synthesis may employ various reagents such as sodium hydride for deprotonation steps and trifluoromethylating agents like Ruppert-Prakash reagent for introducing the trifluoromethyl group. Reaction conditions typically include inert atmospheres to prevent moisture interference due to the sensitivity of trifluoromethyl groups to hydrolysis.
The molecular formula of benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- is C12H16F3N3, with a molecular weight of approximately 259.276 g/mol. The structural representation includes:
The InChI key for this compound is ILGSVUPRBCGGLF-UHFFFAOYSA-N, which aids in database searches for chemical information. The SMILES notation is CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F .
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- participates in various chemical reactions typical of aromatic amines:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or unwanted side reactions, particularly due to the presence of the trifluoromethyl group which can influence reactivity patterns.
The mechanism of action for compounds like benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- often involves interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activity against tyrosine kinases and other signaling molecules involved in cancer pathways .
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- is characterized by:
Key chemical properties include:
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- has potential applications in:
This compound exemplifies the ongoing research into trifluoromethyl-containing compounds within medicinal chemistry, highlighting their importance in drug design and development.
The strategic incorporation of both piperazinyl and trifluoromethyl groups onto the benzenamine core represents a deliberate optimization approach targeting enhanced physicochemical and pharmacological properties. The trifluoromethyl (–CF₃) group, a strong electron-withdrawing substituent, significantly influences the electron density of the aromatic ring, thereby activating specific positions toward nucleophilic substitution. This electron deficiency facilitates nucleophilic aromatic displacement at positions ortho or para to the –CF₃ group, making it ideal for introducing nitrogen-containing heterocycles like piperazine [2] [6]. Furthermore, the –CF₃ group contributes to improved metabolic stability, increased lipophilicity (log P), and enhanced membrane permeability compared to non-fluorinated analogs, directly impacting bioavailability potential [2].
The selection of the 4-(1-methylethyl)piperazinyl moiety (isopropylpiperazine) is driven by steric and electronic considerations. The isopropyl group on the distal piperazine nitrogen mitigates excessive basicity compared to unsubstituted piperazines, potentially reducing non-specific binding and off-target interactions. This substitution also introduces steric bulk, fine-tuning the molecule's binding affinity for target receptors. Crucially, the piperazine ring itself serves as a versatile pharmacophore, capable of forming hydrogen bonds via its nitrogen atoms and contributing to solubility through salt formation. The combined presence of the lipophilic –CF₃ group and the ionizable piperazine creates a balanced molecular profile, optimizing LogD across physiological pH ranges, a critical factor for absorption and distribution [4] [8].
Table 1: Key Physicochemical Contributions of Substituents
Substituent | Electronic Effect | Key Contributions to Molecular Profile | Rationale in Design |
---|---|---|---|
Trifluoromethyl (-CF₃) | Strong σ-withdrawing | ↑ Metabolic stability, ↑ Lipophilicity (Log P), ↑ Ring activation for SNAr | Enables nucleophilic substitution; enhances bioavailability & stability |
Piperazine Ring | Basic (pKa ~7-9) | H-bond donor/acceptor capability, ↑ Solubility (via salt formation), Pharmacophore | Provides interaction sites for target binding; improves aqueous solubility |
4-Isopropyl Group | Steric bulk + mild e-donation | ↓ Basicity of proximal N, ↑ Steric selectivity, Modulates LogD | Reduces off-target effects; fine-tunes lipophilicity & metabolism |
The synthesis of benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-, relies heavily on sequential nucleophilic aromatic substitution (SNAr) reactions, leveraging the activation provided by the electron-withdrawing trifluoromethyl group. The canonical pathway typically involves 2–3 key steps starting from readily available halogenated aniline precursors.
A highly efficient route commences with 1-bromo-4-nitro-2-(trifluoromethyl)benzene or 1-chloro-4-nitro-2-(trifluoromethyl)benzene. The strong electron-withdrawing nature of the nitro group para to the halogen further activates the ring toward SNAr. In the first step, the halogen (Cl or Br) is displaced by a protected or unprotected piperazine under mild heating (60–80°C) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often using an acid scavenger like diisopropylethylamine (DIPEA) or potassium carbonate. This yields 4-nitro-1-(piperazin-1-yl)-2-(trifluoromethyl)benzene. The choice of piperazine protecting group (e.g., tert-butoxycarbonyl, Boc) at this stage is critical if selective alkylation of the distal nitrogen is planned before introducing the isopropyl group [4] [6].
The second critical SNAr step involves alkylating the secondary piperazine nitrogen. The unprotected piperazinyl nitrogen from step 1 acts as the nucleophile, attacking 2-bromopropane or 2-iodopropane (isopropyl halide). This reaction is typically performed under reflux in acetonitrile or DMF, often requiring longer reaction times (12–24 h) or the use of sodium iodide as a catalyst (Finkelstein conditions) to improve efficiency. Alternatively, isopropanol can be employed under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate - DEAD) to install the isopropyl group directly via dehydration [3] [5].
The final step involves the reduction of the nitro group (–NO₂) to the primary amine (–NH₂). Catalytic hydrogenation (H₂, 30–60 psi, Pd/C or PtO₂ catalyst in ethanol or ethyl acetate) is highly effective and chemoselective. Alternatively, chemical reductions using iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid can be employed, though workup and purification may be more complex. This reduction yields the target compound 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)benzenamine [4] [6].
Table 2: Representative Multi-Step Synthesis Pathway via SNAr
Step | Reactants | Key Conditions | Intermediate/Product | Typical Yield Range |
---|---|---|---|---|
1 | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene + Piperazine | DMF, K₂CO₃, 80°C, 8-12 h | 4-Nitro-1-(piperazin-1-yl)-2-(trifluoromethyl)benzene | 70-85% |
2 | Intermediate from Step 1 + 2-Iodopropane | CH₃CN, NaI, DIPEA, Reflux, 12-24 h | 1-Isopropyl-4-[4-nitro-3-(trifluoromethyl)phenyl]piperazine | 65-80% |
3 | Nitro Intermediate from Step 2 | H₂ (50 psi), 10% Pd/C, EtOH, RT, 4-8 h | Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- | 85-95% |
Microwave-assisted organic synthesis (MAOS) offers significant advantages over traditional thermal methods for constructing the critical arylpiperazine bond in benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-. Conventional SNAr reactions often require prolonged heating (hours), leading to potential side reactions like decomposition, over-alkylation, or hydrolysis. Microwave irradiation provides rapid, uniform, and selective dielectric heating, dramatically accelerating reaction kinetics and improving selectivity and yield [7].
Optimized protocols for the key SNAr step involve reacting 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (or the corresponding chloro analog) with 1-isopropylpiperazine directly. The reaction is conducted in a sealed microwave vial using a polar aprotic solvent like N-methylpyrrolidone (NMP) or DMSO, often without additional solvent, employing a slight excess (1.2–1.5 equiv) of the piperazine reagent. A mild base like potassium carbonate or cesium carbonate (1.5–2.0 equiv) is essential. Typical microwave conditions involve irradiation at 120–150°C for 10–30 minutes. This approach achieves near-complete conversion (>95%) and yields of the nitro-intermediate typically exceeding 90%, significantly higher than the 70-85% obtained via conventional heating over several hours [4] [7]. The microwave's rapid heating minimizes thermal degradation pathways, preserving the integrity of the base-sensitive trifluoromethyl group and the piperazine ring. The subsequent reduction of the nitro group to the amine can also be accelerated using microwave-assisted transfer hydrogenation catalysts (e.g., ammonium formate/Pd/C), completing the synthesis of the target benzenamine in significantly reduced overall time.
While the core structure possesses favorable properties, post-synthetic modifications are frequently employed to optimize the pharmacokinetic profile, particularly solubility and oral bioavailability, of benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-. The primary amine (–NH₂) and the tertiary piperazine nitrogen offer key handles for derivatization.
Salt Formation: The most straightforward modification exploits the basicity of the piperazine nitrogen (pKa typically ~7.5-8.5 for the alkylated tertiary amine). Formation of water-soluble hydrochloride (HCl), dihydrochloride (2HCl), citrate, or methanesulfonate (mesylate) salts significantly enhances aqueous solubility at gastric pH, facilitating dissolution and absorption. For instance, converting the free base to its trihydrochloride salt (requiring 3 equivalents of HCl) can increase aqueous solubility by several orders of magnitude. Careful control of crystallization conditions is essential to obtain pharmaceutically acceptable crystalline forms with suitable stability and flow properties [3] [4]. Similar strategies are evident for related piperazinyl anilines, such as the trihydrochloride salt of 3-Methoxy-4-(4-methyl-1-piperazinyl)-benzenamine, which exhibits improved handling and formulation characteristics [4].
Prodrug Strategies: Modifying the primary amine (–NH₂) to form bioreversible prodrugs addresses potential first-pass metabolism or solubility limitations. Common approaches include:
These prodrug modifications temporarily mask the polar amine, increasing lipophilicity (LogP) and passive diffusion across biological membranes. Enzymatic cleavage within the body then regenerates the pharmacologically active benzenamine derivative. Careful selection of the promoiety balances enhanced absorption with efficient regeneration kinetics.
Table 3: Bioavailability Optimization Strategies for Benzenamine Core
Strategy | Modification Site | Example Derivatives | Primary Benefit | Consideration |
---|---|---|---|---|
Salt Formation | Piperazine Tertiary Nitrogen | Trihydrochloride, Dihydrochloride, Citrate, Mesylate | ↑ Aqueous solubility, ↑ Dissolution rate, ↑ Crystalline stability | Hygroscopicity; potential taste issues; crystal form control |
Amide Prodrug | Primary Amine (-NH₂) | Acetamide, Pivalamide, Glycinamide | ↑ Lipophilicity, ↑ Passive membrane permeation | Requires enzymatic cleavage; hydrolysis stability |
Carbamate Prodrug | Primary Amine (-NH₂) | Ethyl carbamate, Pivaloyloxymethyl carbamate | ↑ Lipophilicity, ↑ Metabolic stability (vs amide) | Requires specific esterases for activation |
Mannich Base | Primary Amine (-NH₂) | Dimethylaminomethyl derivative | pH-dependent solubility; controlled release | Chemical stability in formulation |
Compound Synonyms and Identifiers:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9